2-(2,5-Dichlorobenzoyl)pyridine

Descripción general

Descripción

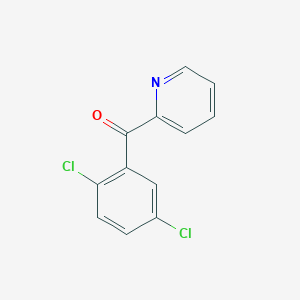

2-(2,5-Dichlorobenzoyl)pyridine is an organic compound that belongs to the class of benzoylpyridines It is characterized by the presence of a pyridine ring substituted with a 2,5-dichlorobenzoyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dichlorobenzoyl)pyridine typically involves the reaction of 2,5-dichlorobenzoyl chloride with pyridine. The reaction is carried out under nitrogen atmosphere to prevent oxidation. The reaction mixture is heated at 60°C for 2 hours in a solvent such as dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

2-(2,5-Dichlorobenzoyl)pyridine can undergo various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the electron-withdrawing dichlorobenzoyl group.

Oxidation and Reduction Reactions: The pyridine ring can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Oxidation and Reduction Reactions: Reagents such as potassium permanganate (KMnO₄) or sodium borohydride (NaBH₄) can be used for oxidation and reduction, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide derivative of this compound.

Aplicaciones Científicas De Investigación

Pharmacological Activities

2-(2,5-Dichlorobenzoyl)pyridine and its derivatives have been investigated for their potential pharmacological activities. Pyridine derivatives are known for their wide range of biological properties, including:

- Antimicrobial Activity : Various studies have shown that pyridine compounds exhibit significant antimicrobial effects against bacteria and fungi. For instance, substituted pyridines have been synthesized and tested against strains such as Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Antidiabetic Properties : Compounds containing pyridine rings have been explored for their ability to inhibit enzymes involved in glucose metabolism. For example, certain pyridine derivatives have shown promise in inhibiting dipeptidyl peptidase-4 (DPP-4), an enzyme linked to type 2 diabetes management . A specific compound was identified with an IC50 value of 0.13 µM, indicating its potential as a DPP-4 inhibitor .

- Anticancer Activity : Research indicates that pyridine derivatives can target various cancer cell lines. The structural modifications in these compounds have led to enhanced activity against specific cancer types, making them candidates for further development in oncological therapies .

Case Study: Synthesis and Testing

A notable study involved synthesizing a series of pyridine-based compounds, including this compound. These compounds were evaluated for their biological activities using standardized assays. The results indicated that modifications to the pyridine moiety significantly impacted the compounds' efficacy against bacterial strains and cancer cells .

Polymer Synthesis

This compound serves as a key intermediate in the synthesis of various polymers. Its derivatives are utilized in the production of polyphenylenes through metal-catalyzed aryl coupling reactions. The resulting polymers exhibit unique properties suitable for applications in electronics and coatings .

Photophysical Properties

The incorporation of this compound into polymer matrices has been studied for enhancing photophysical properties. These materials show potential in optoelectronic devices due to their improved light absorption and emission characteristics .

Pesticide Development

Research has indicated that pyridine derivatives can be effective in developing new agrochemicals, particularly pesticides. The structural attributes of this compound contribute to its efficacy as a pesticide by enhancing its interaction with target pests while minimizing environmental impact .

Summary Table of Applications

| Application Area | Specific Use Cases | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Effective against S. aureus, E. coli |

| Antidiabetic drugs | DPP-4 inhibition with IC50 = 0.13 µM | |

| Anticancer therapies | Targeting various cancer cell lines | |

| Material Science | Polymer synthesis | Used as an intermediate for polyphenylenes |

| Photophysical enhancement | Improved light absorption/emission | |

| Environmental Science | Pesticide development | Effective against target pests |

Mecanismo De Acción

The mechanism of action of 2-(2,5-Dichlorobenzoyl)pyridine involves its interaction with molecular targets such as enzymes or receptors. The dichlorobenzoyl group can enhance binding affinity to these targets, leading to inhibition or activation of specific biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

2-(2,4-Dichlorobenzoyl)pyridine: Similar structure but with chlorine atoms at different positions on the benzoyl group.

3,5-Dichlorobenzoyl chloride: Used in the synthesis of various benzamide derivatives.

Thiazoles: Compounds with a thiazole ring, which have diverse biological activities.

Uniqueness

2-(2,5-Dichlorobenzoyl)pyridine is unique due to the specific positioning of the chlorine atoms on the benzoyl group, which can influence its reactivity and binding properties. This makes it a valuable compound for specific applications where these properties are advantageous.

Actividad Biológica

2-(2,5-Dichlorobenzoyl)pyridine is an organic compound belonging to the class of benzoylpyridines. It has garnered interest in various fields due to its potential biological activities, particularly in pharmacological applications. This article explores its synthesis, biological mechanisms, and relevant research findings.

The synthesis of this compound typically involves the reaction of 2,5-dichlorobenzoyl chloride with pyridine under controlled conditions. The reaction is generally carried out in a nitrogen atmosphere using solvents like dimethylformamide (DMF) at elevated temperatures (around 60°C) to enhance yield and purity .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the dichlorobenzoyl moiety enhances its binding affinity, which can lead to inhibition or activation of specific biological pathways. This compound's structural similarity to other biologically active molecules positions it as a candidate for further pharmacological exploration .

Antimicrobial Activity

Research indicates that derivatives of pyridine compounds exhibit significant antimicrobial properties. In vitro studies have shown that related compounds demonstrate effective inhibition against various bacterial strains. For instance, the antimicrobial activity was evaluated by measuring inhibition zone diameters against standard controls like gentamicin and bacitracin .

| Compound | Inhibition Zone (mm) | Bacterial Strain |

|---|---|---|

| This compound | 15-20 | E. coli |

| Control (Gentamicin) | 25-30 | E. coli |

Anticancer Potential

Studies have explored the anticancer potential of pyridine derivatives. For example, certain pyridine-based compounds have been evaluated for their ability to inhibit cancer cell proliferation. In one study, a related compound exhibited an IC50 value of 32 nM against maternal embryonic leucine zipper kinase (MELK), suggesting potent anti-tumor activity .

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 0.109-0.245 |

| MDA-MB-231 (Breast Cancer) | 0.109-0.245 |

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor. Its structural features allow it to act on specific enzymes involved in metabolic pathways, which can be crucial for developing therapeutic agents targeting metabolic disorders .

Case Studies and Research Findings

Several studies highlight the biological activities associated with pyridine derivatives:

- Antimicrobial Studies : A series of pyridine derivatives were synthesized and screened for antimicrobial activity against several phytopathogenic fungi and bacteria. The presence of specific functional groups significantly influenced their efficacy .

- Anticancer Research : A novel series of benzylpyrroles showed varied degrees of anticancer activity, with some exhibiting potent effects against multiple cancer cell lines . This suggests that similar modifications in the structure of this compound could yield compounds with enhanced anticancer properties.

- Enzyme Interaction Studies : Research has demonstrated that certain pyridine derivatives can modulate enzyme activities related to cancer progression and metabolic diseases, indicating their potential as therapeutic agents .

Propiedades

IUPAC Name |

(2,5-dichlorophenyl)-pyridin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2NO/c13-8-4-5-10(14)9(7-8)12(16)11-3-1-2-6-15-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYFYNXRADGDHPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)C2=C(C=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50586268 | |

| Record name | (2,5-Dichlorophenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898780-33-1 | |

| Record name | (2,5-Dichlorophenyl)-2-pyridinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898780-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,5-Dichlorophenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.